molecular formula C8H10ClN5 B3118928 6-Chloro-9-isopropyl-9h-purin-2-amine CAS No. 244030-28-2

6-Chloro-9-isopropyl-9h-purin-2-amine

Cat. No. B3118928
M. Wt: 211.65 g/mol
InChI Key: JZUJPTIMHWPRFK-UHFFFAOYSA-N
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Description

“6-Chloro-9-isopropyl-9h-purin-2-amine” is a chemical compound with the molecular formula C8H10CLN5 . It belongs to the class of organic compounds known as 6-aminopurines, which are purines that carry an amino group at position 6 . The purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of “6-Chloro-9-isopropyl-9h-purin-2-amine” can be represented by the SMILES notation: NC1=NC(Cl)=C2N=CN(C©C)C2=N1 . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

Chemical Reactions and Mechanisms

Ninhydrin Reaction for Amino Compounds Analysis

Ninhydrin is extensively used for detecting, isolating, and analyzing amino acids, peptides, and proteins across various scientific fields. This reaction forms a distinctive purple dye with primary amino groups and has applications in agricultural, biochemical, clinical, environmental, and nutritional sciences among others (Friedman, 2004).

Amine-functionalized Metal–organic Frameworks

Amine-functionalized metal–organic frameworks (MOFs) have shown significant potential for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These frameworks have been explored for their CO2 sorption capacity and demonstrate promise in catalysis applications (Lin, Kong, & Chen, 2016).

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) have been effective in mineralizing nitrogen-containing compounds, improving treatment schemes for hazardous amino-compounds. These processes are significant for environmental and water treatment research, showcasing the degradation efficiencies and mechanisms involved in treating nitrogen-containing amines, dyes, and pesticides (Bhat & Gogate, 2021).

Computational Modeling for CO2 Capture

Computational methods have been employed to study the reactions between carbon dioxide and aqueous organic amines for CO2 capture. This research highlights the importance of quantum chemical methods in understanding the mechanisms, providing a basis for designing more efficient carbon capture agents (Yang et al., 2017).

Plasma Methods for Biomolecule Immobilization

Plasma surface treatments have been used to create surfaces containing reactive chemical groups for biomolecule immobilization and cell colonization. This technology is pertinent for bio-interface applications, showing how aminated surfaces can be tailored for specific biochemical interactions (Siow et al., 2006).

Safety And Hazards

While specific safety and hazard information for “6-Chloro-9-isopropyl-9h-purin-2-amine” is not available, it’s generally advisable to handle all chemical compounds with care, using appropriate personal protective equipment, and avoiding ingestion and inhalation .

properties

IUPAC Name

6-chloro-9-propan-2-ylpurin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5/c1-4(2)14-3-11-5-6(9)12-8(10)13-7(5)14/h3-4H,1-2H3,(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUJPTIMHWPRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1N=C(N=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-9-isopropyl-9h-purin-2-amine

Synthesis routes and methods I

Procedure details

To 6-chloro-9H-purin-2-ylamine (20 g, 0.12 moles) in DMF (200 mL) at −11° C. was added NaH (5.7 g, 0.14 moles, 60%) portionwise over 1 h. The mixture as stirred for 1 h, then 2-iodopropane (14.2 mL, 0.14 moles) was added dropwise. The solution was warmed to rt, stirred for 18 h, quenched with sat'd NH4Cl, and extracted with EtOAc. The combined extracts, were washed with water, sat'd NaCl, then dried over MgSO4 and filtered. Concentration yielded an oil which was purified by silica gel chromatography (60% EtOAc/Hexane) to a white solid (13.4 g, 54%): MS [M+H]+ 212; m.p. 135–136° C.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium hydride (1.5 g of 60% dispersion in mineral oil, 38 mmol) was added in portions over 10 min to a stirred suspension of 2-amino-6-chloro-9H-purine (5.34 g, 31.5 mmol) in anhydrous DMF (50 mL) at rt. After 45 min, the mixture was cooled in an ice bath, then 2-iodopropane was added. The cooling bath was removed and the stirred mixture was allowed to warm to rt over 16 h. The mixture was cooled in ice, then water was added. The mixture was concentrated, and the residue was treated with hot ethyl acetate. The cooled mixture was filtered, and the filtrate was concentrated. The residue was purified by column chromatography on silica gel, eluting with 0 to 50% EtOAc in hexane to afford the title compound as a solid. 1H NMR (400 MHz, CDCl3) δ 7.83 (s, 1H), 5.17 (s, 2H), 4.71-4.66 (m, 1H), 1.57 (d, 6H). MS m/z 212.1 (M+1).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5.34 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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